Ethanol, 2-bromo-, formate

Organic synthesis Nucleophilic substitution Carbonate introduction

Ethanol, 2-bromo-, formate (2-bromoethyl formate; CAS 6065-67-4) is a low-molecular-weight alkyl bromoformate. This compound is classified within the β-bromoformate ester family, characterized by the presence of a 2-bromoethyl group bonded to a formate moiety (C3H7BrO3; molecular weight: 170.99 g/mol).

Molecular Formula C3H7BrO3
Molecular Weight 170.99 g/mol
CAS No. 6065-67-4
Cat. No. B12081054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-bromo-, formate
CAS6065-67-4
Molecular FormulaC3H7BrO3
Molecular Weight170.99 g/mol
Structural Identifiers
SMILESC(CBr)O.C(=O)O
InChIInChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3)
InChIKeyQCQKNBVMOOMMRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromoethyl Formate (CAS 6065-67-4): Procurement and Technical Differentiation Guide for β-Bromoformate Reagents


Ethanol, 2-bromo-, formate (2-bromoethyl formate; CAS 6065-67-4) is a low-molecular-weight alkyl bromoformate [1]. This compound is classified within the β-bromoformate ester family, characterized by the presence of a 2-bromoethyl group bonded to a formate moiety (C3H7BrO3; molecular weight: 170.99 g/mol) [1]. The structural combination of an alkyl bromide and a formate ester provides dual reactivity profiles relevant to synthetic chemistry applications. The compound is a fuming liquid that exhibits moderate stability when sealed in glass [1].

Why 2-Bromoethyl Formate Cannot Be Replaced by Generic Alkyl Halides or Alternative Formate Esters in Critical Applications


The β-bromoformate structure provides a dual leaving group capability and formate transfer potential that generic analogs cannot simultaneously replicate [1]. In nucleophilic substitution reactions, the carbon-bromine bond in bromoethyl derivatives is substantially easier to cleave than the carbon-chlorine bond in chloroethyl analogs [2]. This differential reactivity means substitution of 2-chloroethyl formate for 2-bromoethyl formate results in significantly slower reaction kinetics and lower conversion efficiency under identical conditions [2]. Additionally, the specific molecular weight (170.99 g/mol) and spatial arrangement of the 2-bromoethyl formate structure produce distinct physical properties that affect handling, purification, and downstream synthetic routes [1].

Quantitative Differentiation Evidence for 2-Bromoethyl Formate (CAS 6065-67-4) Relative to Analogous Compounds


Carbon-Bromine vs. Carbon-Chlorine Bond Lability in α-Bromo/Chloro Carbonate Reactivity

The carbon-bromine bond in 2-bromoethyl formate and related α-bromo carbonates is significantly more labile than the carbon-chlorine bond in corresponding chloro analogs [1]. This differential bond strength directly translates to higher reactivity in nucleophilic substitution reactions, making the bromo compound the preferred reagent when reaction rate and conversion efficiency are critical [1].

Organic synthesis Nucleophilic substitution Carbonate introduction

Stability Profile of Low-Molecular-Weight Alkyl Bromoformates Under Storage Conditions

Low-molecular-weight alkyl bromoformates, including 2-bromoethyl formate, are characterized as fuming liquids that exhibit moderate stability when properly sealed in glass containers [1]. This stability characterization provides a defined handling and storage expectation that differs from higher-molecular-weight analogs, which may exhibit different volatility and stability profiles [1].

Reagent handling Storage stability Chemical procurement

Synthetic Utility of 2-Bromoethyl Moiety in Formate Ester Formation via DMF-Mediated Reactions

2-Bromoethylamines are efficiently converted to the corresponding formate esters in the presence of DMF [1]. This reaction proceeds with satisfactory yields for both primary and secondary bromides [1]. While this study used 2-bromoethylamines rather than 2-bromoethyl formate itself, the reactivity pattern of the 2-bromoethyl structural motif provides class-level insight into the synthetic utility of bromoethyl-containing compounds in formate ester formation [1].

Formate ester synthesis 2-Bromoethylamines DMF-mediated conversion

Research and Industrial Application Scenarios for 2-Bromoethyl Formate Based on Differentiated Properties


Synthetic Intermediate in Nucleophilic Substitution Reactions Requiring High Reactivity

2-Bromoethyl formate is well-suited for synthetic applications where rapid and efficient nucleophilic substitution is required [1]. The labile carbon-bromine bond provides reactivity advantages over chloroethyl analogs, making this compound a rational choice for introducing formate or bromoethyl groups under mild conditions [1]. The compound's moderate stability when sealed in glass provides predictable handling characteristics during laboratory-scale syntheses [2].

Precursor in Formate Ester Synthesis and Formyloxylation Protocols

The 2-bromoethyl structural motif participates in formate ester formation via DMF-mediated pathways, demonstrating utility in formyloxylation chemistry [1]. This reactivity profile positions 2-bromoethyl formate as a relevant reagent in synthetic sequences requiring formate ester introduction or conversion.

Electrolyte Formulation Component in Lithium-Ion Battery Research

Formate derivatives, including compounds structurally related to 2-bromoethyl formate, have been disclosed as components in non-aqueous electrolytes for lithium-ion batteries [1]. These electrolyte formulations utilize formate derivatives at concentrations between 5 wt% and 70 wt% of the total non-aqueous organic solvent [1]. Lithium-ion batteries employing such electrolytes exhibit improved discharge properties at low temperatures [1].

Carbonate Introduction Reagent in Organic Synthesis

α-Bromo carbonates are especially sought after for introducing carbonate groups into molecules due to the ease of carbon-bromine bond cleavage relative to carbon-chlorine bonds [1]. 2-Bromoethyl formate shares this reactivity advantage, making it a candidate for synthetic routes requiring efficient carbonate or formate group transfer.

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